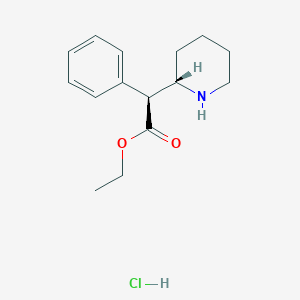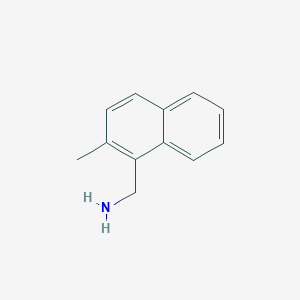
1-(Aminomethyl)-2-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-2-methylnaphthalene, also known as 1-AM-2-MN, is a chemical compound that belongs to the family of naphthalene derivatives. It is a colorless to yellowish liquid with a strong, sweet odor. 1-AM-2-MN has been widely studied for its potential use as a fluorescent probe for biological imaging and as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 1-(Aminomethyl)-2-methylnaphthalene involves the oxidation of the amino group by ROS, which results in the formation of a fluorescent product. The fluorescence of the product is proportional to the amount of ROS present in the cell. This mechanism allows for the selective detection of ROS in living cells.
Efectos Bioquímicos Y Fisiológicos
1-(Aminomethyl)-2-methylnaphthalene has been shown to have minimal toxicity in living cells and has no significant effect on cell viability or proliferation. It has been used successfully in the detection of ROS in various cell types, including cancer cells, neuronal cells, and immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(Aminomethyl)-2-methylnaphthalene is its selectivity for ROS. This allows for the specific detection of ROS in living cells without interference from other cellular components. Additionally, 1-(Aminomethyl)-2-methylnaphthalene is relatively easy to synthesize and has a long shelf life.
One limitation of 1-(Aminomethyl)-2-methylnaphthalene is its sensitivity to pH and temperature. Changes in pH and temperature can affect the fluorescence of the product, which can lead to inaccurate results. Additionally, 1-(Aminomethyl)-2-methylnaphthalene is not suitable for the detection of certain types of ROS, such as hydrogen peroxide.
Direcciones Futuras
There are several future directions for the use of 1-(Aminomethyl)-2-methylnaphthalene in scientific research. One potential application is in the study of oxidative stress in various disease states, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential application is in the development of new fluorescent probes for the detection of other cellular components, such as metal ions and neurotransmitters.
Conclusion
In conclusion, 1-(Aminomethyl)-2-methylnaphthalene is a valuable tool for scientific research, particularly in the detection of reactive oxygen species in living cells. Its selectivity for ROS and ease of synthesis make it a promising candidate for future research in the field of cellular imaging.
Métodos De Síntesis
The synthesis of 1-(Aminomethyl)-2-methylnaphthalene can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methylnaphthalene with formaldehyde and ammonium chloride in the presence of a catalyst. Another method involves the reaction of 2-methylnaphthalene with paraformaldehyde and ammonia in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-2-methylnaphthalene has been extensively studied for its potential use in scientific research. It has been used as a fluorescent probe for biological imaging, particularly in the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in many physiological and pathological processes. The ability of 1-(Aminomethyl)-2-methylnaphthalene to selectively detect ROS makes it a valuable tool for studying the role of ROS in various cellular processes.
Propiedades
Número CAS |
158616-85-4 |
|---|---|
Nombre del producto |
1-(Aminomethyl)-2-methylnaphthalene |
Fórmula molecular |
C12H13N |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
(2-methylnaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,8,13H2,1H3 |
Clave InChI |
WMRVYQNEOLTIMH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)CN |
Sinónimos |
(2-METHYLNAPHTHALEN-1-YL)METHANAMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



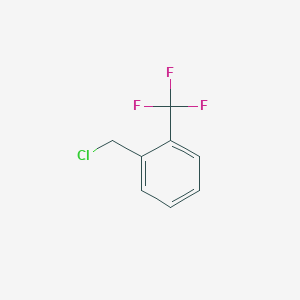
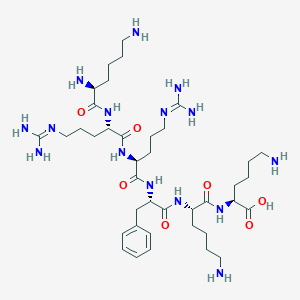
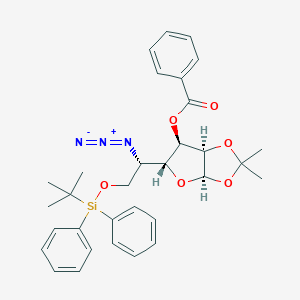
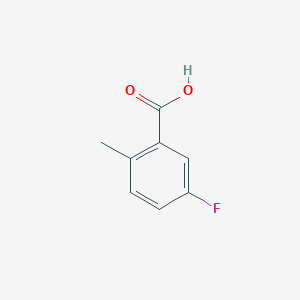
![N,N-Bis[dideuterio(phenyl)methyl]nitrous amide](/img/structure/B133538.png)
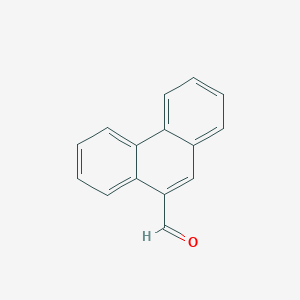
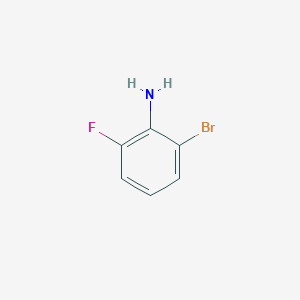
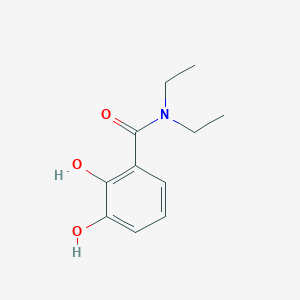
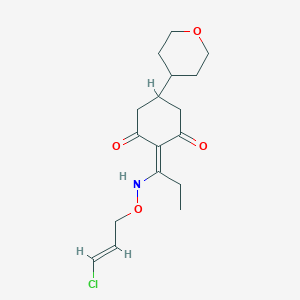
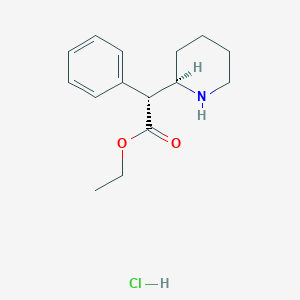
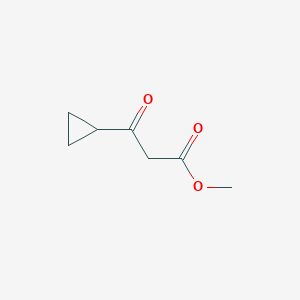
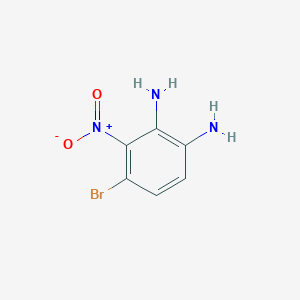
![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B133563.png)
